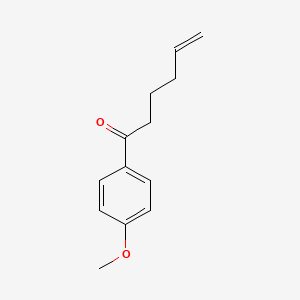

1-(4-Methoxyphenyl)hex-5-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)hex-5-en-1-one |

InChI |

InChI=1S/C13H16O2/c1-3-4-5-6-13(14)11-7-9-12(15-2)10-8-11/h3,7-10H,1,4-6H2,2H3 |

InChI Key |

IRATWMHAVKAMKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCC=C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 4 Methoxyphenyl Hex 5 En 1 One

Direct Synthetic Routes

The synthesis of 1-(4-Methoxyphenyl)hex-5-en-1-one can be achieved through several direct methods, each employing unique catalytic systems and reaction conditions. These routes include visible-light-catalyzed reactions, oxidation of precursor alcohols, and transition-metal-catalyzed C-H functionalization.

Visible-Light-Catalyzed Alkylation Approaches

The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool in organic synthesis. For the preparation of this compound, photoredox catalysis offers innovative pathways.

A plausible visible-light-mediated approach for the synthesis of α-alkyl ketones involves the alkylation of enol acetates with alkylboronic acids. In this proposed synthesis of this compound, 1-(4-methoxyphenyl)vinyl acetate (B1210297) would serve as the enol acetate precursor. The reaction would proceed via the generation of an alkyl radical from but-3-en-1-ylboronic acid, which then couples with the enol acetate.

The general mechanism for this type of transformation typically involves a photoredox catalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. This process can be influenced by various factors, including the choice of photocatalyst and the presence of activators. While specific studies on this exact reaction are not detailed, the principles of visible-light-mediated alkylation of enol acetates provide a strong basis for this synthetic strategy.

Another significant visible-light-catalyzed method utilizes the radical decarboxylation of N-hydroxyphthalimide (NHPI) esters. beilstein-journals.org This strategy is effective for forming C-C bonds by generating alkyl radicals from readily available carboxylic acids. researchgate.net In the context of synthesizing this compound, a suitable NHPI ester derived from a carboxylic acid containing the but-3-en-1-yl moiety would be reacted with a derivative of 4-methoxyacetophenone.

The reaction is initiated by the photo-excited catalyst, which induces the decarboxylation of the NHPI ester to produce an alkyl radical. beilstein-journals.org This radical can then be utilized in a variety of coupling reactions. Organocatalytic strategies have also been developed for the decarboxylative alkylation of NHPI esters with olefins, proceeding through a boryl-radical mediated pathway. rsc.org This metal-free approach offers good functional group compatibility and a broad substrate scope. rsc.org

| Parameter | Description | Reference |

| Radical Precursor | N-Hydroxyphthalimide (NHPI) Esters | beilstein-journals.orgresearchgate.net |

| Process | Reductive decarboxylative fragmentation to provide a substrate radical. | beilstein-journals.org |

| Catalysis | Can be thermal, photochemical, or electrochemical. | beilstein-journals.org |

| Advantages | Derived from abundant alkanoic acids, broad substrate scope. | organic-chemistry.org |

Oxidation of Precursor Alcohols

A well-established and reliable method for the synthesis of ketones is the oxidation of their corresponding secondary alcohols.

Pyridinium chlorochromate (PCC) is a versatile and selective oxidizing agent commonly used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgnih.govmasterorganicchemistry.com The synthesis of this compound can be readily achieved by the oxidation of its precursor alcohol, 1-(4-methoxyphenyl)hex-5-en-1-ol.

The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature. organic-chemistry.orgblogspot.com PCC offers the advantage of being a milder reagent compared to other chromium-based oxidants, which minimizes the risk of over-oxidation or side reactions, particularly when sensitive functional groups like the terminal alkene are present. masterorganicchemistry.comlibretexts.org The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the ketone. libretexts.org

| Reagent | Substrate | Product | Conditions | Reference |

| Pyridinium Chlorochromate (PCC) | 1-(4-Methoxyphenyl)hex-5-en-1-ol | This compound | Dichloromethane, Room Temperature | organic-chemistry.orgblogspot.com |

Iridium-Catalyzed C-H Alkenylation

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of C-H bonds. Iridium catalysis, in particular, has shown great utility in C-H alkenylation reactions. researchgate.netrsc.org

The synthesis of this compound could potentially be achieved through the iridium-catalyzed C-H alkenylation of 4-methoxyacetophenone with a suitable alkenylating agent derived from a 4-pentenyl source. This approach would involve the direct coupling of an aromatic C-H bond with a C-C double bond. While specific literature on this exact transformation is not available, the general principles of iridium-catalyzed C-H alkenylation suggest it as a viable and atom-economical synthetic route. These reactions often proceed with high regioselectivity and functional group tolerance. rsc.org

Related Synthetic Approaches for Analogous Ketones

The synthesis of ketones structurally related to this compound can be achieved through various established methods. These approaches often involve the formation of α,β-unsaturated ketones (enones) or the specific functionalization of a ketone scaffold.

Claisen-Schmidt Condensation for Enone Analogs

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the creation of α,β-unsaturated ketones, also known as chalcones or enones. numberanalytics.comnumberanalytics.com This reaction involves the base- or acid-catalyzed condensation of an aldehyde (often aromatic and lacking α-hydrogens) with a ketone. numberanalytics.comlibretexts.org The resulting enone products are valuable intermediates in the synthesis of various biologically active compounds. nih.gov

The mechanism proceeds via an aldol (B89426) condensation pathway. A base abstracts an α-hydrogen from the ketone to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. numberanalytics.com The subsequent β-hydroxy ketone intermediate readily undergoes dehydration, driven by the formation of a stable conjugated system, to yield the final α,β-unsaturated ketone. numberanalytics.comlibretexts.org Various catalysts can be employed, with bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) being common, often leading to high yields. scitepress.org More environmentally friendly approaches using catalysts like choline (B1196258) hydroxide in water have also been developed. bohrium.comacs.org

A typical example is the reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. Specifically, 4-methoxyacetophenone, the ketone portion of the title compound, is frequently used as a starting material in these condensations.

Table 1: Examples of Claisen-Schmidt Condensation for Enone Synthesis

| Ketone Reactant | Aldehyde Reactant | Catalyst/Conditions | Product | Yield | Reference |

| 4-Methoxyacetophenone | 4-Hydroxybenzaldehyde | NaOH (solid), Grinding, 30 min | 4-Hydroxy-4'-methoxychalcone | 32.5% | scitepress.org |

| 4-Methoxyacetophenone | 4-Bromobenzaldehyde | NaOH (solid), Grinding, 30 min | 4'-Bromo-4-methoxychalcone | - | rasayanjournal.co.in |

| Acetophenone | Benzaldehyde | NaOH, Ethanol, 15°C | Chalcone (B49325) | - | ugm.ac.id |

| 4-Methylacetophenone | 4-Methoxybenzaldehyde | Ultrasonic irradiation | 4-Methoxy-4'-methylchalcone | >76.7% | ekb.eg |

| 3,4-(Dimethoxy)phenyl methyl ketone | 4-Methoxybenzaldehyde | NaOH, Mechanochemical | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone | 83% | mdpi.com |

Functionalization Strategies for Ketones

The introduction of specific chemical groups at positions alpha (α) or beta (β) to a ketone's carbonyl group is a fundamental aspect of organic synthesis. researchgate.netuchicago.edu These functionalization reactions allow for the construction of complex molecular architectures from simpler ketone precursors.

α-Functionalization: The position adjacent to the carbonyl group (the α-carbon) is amenable to various transformations due to the acidity of its protons and the ability to form a nucleophilic enolate. researchgate.net Palladium-catalyzed α-arylation has emerged as a powerful method for forming a carbon-carbon bond between a ketone and an aromatic ring. nih.gov This process typically involves reacting a ketone enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org Modern catalysts, often featuring sterically hindered and electron-rich phosphine (B1218219) ligands, have expanded the scope of this reaction to include a wide variety of ketones and aryl halides, often under mild conditions. organic-chemistry.orgresearchgate.net

An alternative "umpolung" (reversed polarity) strategy has also been developed, where the ketone is converted into an electrophile that can react with a broad range of conventional nucleophiles, catalyzed by an iridium complex. researchgate.netspringernature.com

Table 2: Selected Ketone Functionalization Methods

| Strategy | Substrate Type | Reagent/Catalyst | Functionalization Type | Reference |

| α-Arylation | Alkyl Aryl Ketones | Aryl Halide, Pd(OAc)₂, Phosphine Ligand, Base | C-C bond formation | organic-chemistry.org |

| α-Arylation | Ketones | Nitroarenes, Pd/BrettPhos, K₃PO₄·3H₂O | C-C bond formation | organic-chemistry.org |

| β-Alkenylation | Ketones | Alkenyl Bromides, Pd-catalyst | C-C bond formation | uchicago.edu |

| γ-Arylation | Aliphatic Ketones | Aryl Iodides, Pd(II), α-Amino Acid (TDG) | C-C bond formation | nih.gov |

| Oxidative α-Functionalization | Pyridyl Ketones | Hypervalent F-iodane, External Nucleophiles | C-N, C-O, C-S bond formation | acs.org |

β- and γ-Functionalization: Functionalizing the more remote β and γ positions of a ketone is more challenging but has been achieved through innovative catalytic systems. Palladium-catalyzed redox-cascade strategies enable the direct functionalization at the β-position. uchicago.edu For γ-functionalization, transient directing groups (TDGs), such as α-amino acids, can be used to direct a palladium catalyst to activate a remote C(sp³)–H bond for arylation. nih.gov

Synthesis of Related Chalcone Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a major class of α,β-unsaturated ketone analogs. Their synthesis is most commonly achieved via the Claisen-Schmidt condensation. nih.govugm.ac.id The reaction typically involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. ugm.ac.id

The synthesis of 4'-methoxychalcone (B191833) derivatives, which are closely related to the title compound, starts with 4-methoxyacetophenone. This starting material is reacted with various benzaldehydes under basic conditions to yield the corresponding chalcones. nih.govugm.ac.id Green chemistry approaches, such as solvent-free grinding techniques, have been successfully applied to this synthesis, offering a simpler and more environmentally conscious alternative to conventional methods. scitepress.orgrasayanjournal.co.in

Table 3: Synthesis of Chalcone Derivatives from 4-Methoxyacetophenone

| Aldehyde Reactant | Reaction Conditions | Product | Yield | Reference |

| 4-Dimethylaminobenzaldehyde | NaOH, Ethanol | 3-(4-Dimethylaminophenyl)-1-(4-methoxyphenyl)-propenone | 50-74% | nih.gov |

| Benzaldehyde | NaOH, Ethanol, 15°C | 4'-Methoxychalcone | - | ugm.ac.id |

| 4-Hydroxybenzaldehyde | NaOH, Grinding | 4-Hydroxy-4'-methoxychalcone | 32.5% | scitepress.org |

| 4-Bromobenzaldehyde | NaOH, Grinding | 4'-Bromo-4-methoxychalcone | - | rasayanjournal.co.in |

These synthetic strategies highlight the versatility of ketone chemistry. While a direct, documented synthesis for this compound is not prominent, its construction is conceivable through methods like the Friedel-Crafts acylation of anisole (B1667542) with 5-hexenoyl chloride or the addition of a 4-methoxyphenyl (B3050149) Grignard reagent to 5-hexenonitrile. The established protocols for synthesizing analogous enones and functionalized ketones provide a robust framework for accessing a wide array of similar chemical structures.

Reactivity and Transformational Chemistry of 1 4 Methoxyphenyl Hex 5 En 1 One

Cyclization and Annulation Reactions

The arrangement of the ketone and the alkene in 1-(4-methoxyphenyl)hex-5-en-1-one makes it an ideal candidate for intramolecular cyclization reactions, where both functional groups participate to form a new heterocyclic ring. Furthermore, its core structure is related to synthons used in powerful intermolecular annulation strategies for building complex carbocyclic frameworks.

Intramolecular Cyclization Pathways

Intramolecular reactions of δ,ε-unsaturated ketones are a powerful tool for the synthesis of six-membered heterocyclic compounds, such as dihydropyrans and tetrahydropyrans. These reactions are often triggered by electrophilic activation of the alkene or nucleophilic activation of the ketone.

Iodine-Catalyzed 6-endo-trig Cyclization to Dihydropyran Derivatives

The cyclization of δ,ε-unsaturated ketones like this compound can be induced by electrophilic reagents, with molecular iodine being a particularly effective catalyst. This transformation proceeds via an iodocyclization pathway, specifically a 6-endo-trig cyclization, to yield substituted dihydropyran or tetrahydropyran (B127337) derivatives. The electrophilic nature of iodine allows it to activate the terminal double bond, making it susceptible to attack by an internal nucleophile. nih.gov

The generally accepted mechanism involves the following steps:

Activation of Alkene: The iodine molecule (I₂) polarizes and acts as an electrophile, forming a cyclic iodonium (B1229267) ion intermediate with the C5-C6 double bond.

Nucleophilic Attack: The carbonyl oxygen, typically via its more nucleophilic enol or enolate form, acts as the internal nucleophile. It attacks one of the carbons of the iodonium ion. According to Baldwin's rules, the 6-endo-trig cyclization pathway is kinetically allowed and leads to the formation of a six-membered ring.

Product Formation: The initial cyclization product is a 4-iodotetrahydropyran derivative. nih.govblucher.com.br Subsequent elimination of hydrogen iodide (HI), which can be facilitated by a base or heat, can lead to the formation of a more stable dihydropyran ring system.

Research on related homoallylic systems has shown that catalytic amounts of iodine (5-50 mol%) are often sufficient to promote this type of Prins-type cyclization under mild, metal-free conditions. nih.govblucher.com.br The reaction of acyclic homoallylic alcohols with ketones using stoichiometric iodine has been shown to produce 4-iodotetrahydropyrans in moderate yields. nih.gov Hypervalent iodine reagents have also been employed to promote similar 6-endo-trig cyclizations of silyl (B83357) enol ethers, resulting in diastereoselective formation of cis-substituted cyclohexanes. rsc.org

Potential for Intramolecular Oxy-Michael Additions

The intramolecular oxy-Michael addition is a powerful reaction for synthesizing cyclic ethers, where a tethered alcohol nucleophile adds to an α,β-unsaturated carbonyl system (a Michael acceptor). nih.govacs.org It is crucial to note that the target compound, this compound, cannot directly undergo an intramolecular oxy-Michael addition. This is due to two structural reasons: first, it lacks a hydroxyl group to act as the internal nucleophile, and second, its double bond is in a δ,ε-position, not conjugated with the carbonyl group (i.e., it is not a Michael acceptor).

However, a structurally related precursor, such as a γ-hydroxy-α,β-unsaturated ketone (e.g., 4-hydroxy-1-(4-methoxyphenyl)hex-2-en-1-one), would be a suitable substrate for this transformation. For such a compound, the reaction would proceed as follows:

Catalyst Activation: A base catalyst deprotonates the hydroxyl group, increasing its nucleophilicity.

Conjugate Addition: The resulting alkoxide attacks the β-carbon of the α,β-unsaturated ketone system.

Cyclization and Protonation: This 6-exo-trig cyclization forms a new carbon-oxygen bond, generating an enolate intermediate which is then protonated to yield the final tetrahydropyran-3-one product.

This transformation is often challenging due to the lower nucleophilicity of alcohols compared to other heteroatoms and the potential for the reaction to reverse (retro-Michael). nih.govacs.org Consequently, significant research has focused on developing highly effective catalysts. Modern approaches utilize bifunctional organocatalysts (such as those based on diamines or iminophosphoranes) or chiral metal complexes (e.g., N,N'-dioxide nickel(II) complexes) to achieve high yields and enantioselectivities, providing access to valuable chiral tetrahydrofuran (B95107) and tetrahydropyran motifs. acs.orgnih.govacs.org

Intermolecular Annulation Reactions

Annulation reactions are ring-forming processes where a new ring is built onto an existing molecular scaffold. While this compound itself can be a partner in such reactions, related structures like hex-5-en-2-ynoates have shown remarkable utility in catalyzed annulations.

DMAP-Catalyzed [4+2] Annulations Involving Hex-5-en-2-ynoate Scaffolds

A notable intermolecular annulation involves the use of hex-5-en-2-ynoate scaffolds, which are structurally related to this compound but feature a C2-C3 alkyne instead of a C1 carbonyl. Research has demonstrated a novel [4+2] annulation of these hex-5-en-2-ynoates with electron-poor alkenes, catalyzed by 4-Dimethylaminopyridine (DMAP). This reaction provides a powerful method for constructing highly substituted exocyclic olefinic cyclohexene (B86901) rings.

In this process, the hex-5-en-2-ynoate does not act as a traditional diene but as a unique C4 synthon. The proposed mechanism involves the DMAP catalyst adding to the ynoate, which initiates a cascade of electronic rearrangements. The key bond formations occur between the β- and ε-carbons of the ynoate scaffold and the two carbons of the electron-poor alkene. The reaction is highly regio- and diastereoselective.

Below is a table summarizing the findings for the DMAP-catalyzed [4+2] annulation of various hex-5-en-2-ynoates with electron-poor olefins.

| Entry | Ynoate Substrate (R) | Alkene Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl | Dimethyl maleate | DMAP (20) | CHCl₃ | 60 | 60 |

| 2 | 4-Methylphenyl | Dimethyl maleate | DMAP (20) | CHCl₃ | 60 | 65 |

| 3 | 4-Methoxyphenyl (B3050149) | Dimethyl maleate | DMAP (20) | CHCl₃ | 60 | 72 |

| 4 | 4-Chlorophenyl | Dimethyl maleate | DMAP (20) | CHCl₃ | 60 | 55 |

| 5 | Phenyl | N-Phenylmaleimide | DMAP (20) | CHCl₃ | 60 | 85 |

This table is representative of typical results found in the literature for this specific reaction type and does not represent reactions of this compound itself.

Michael Additions with Active Methylene (B1212753) Compounds

The Michael addition is a cornerstone of carbon-carbon bond formation, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). It is important to clarify that this compound is not a Michael acceptor, as its double bond is not conjugated with the carbonyl group. Therefore, it cannot undergo a direct Michael addition with active methylene compounds at the C=C bond.

However, the general concept of using enolates from ketones or active methylene compounds to form rings is best exemplified by the Robinson annulation . This powerful, classic reaction sequence combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.com

A typical Robinson annulation sequence proceeds as follows:

Enolate Formation: A base deprotonates an active methylene compound (e.g., diethyl malonate) or a ketone to form a nucleophilic enolate.

Michael Addition: This enolate acts as a Michael donor, attacking the β-carbon of an α,β-unsaturated ketone (the Michael acceptor, e.g., methyl vinyl ketone). This step forms a 1,5-dicarbonyl compound (or a related structure). masterorganicchemistry.com

Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate, under the same basic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one end of the molecule, which then attacks the other carbonyl group, closing to form a six-membered ring. youtube.com

Dehydration: The resulting β-hydroxy ketone readily dehydrates upon heating to yield a stable, conjugated cyclohexenone product.

While this compound is not the typical starting material for this sequence, the Robinson annulation illustrates the fundamental strategy of using Michael additions of active methylene compounds to achieve annulation, a core concept in the transformational chemistry of ketones. organic-chemistry.org

Carbon-Carbon Bond Activation and Cleavage

General principles of carbon-carbon bond activation in ketones have been explored, but these have not been specifically applied to this compound.

Iridium-Catalyzed Deacylative Transformations

There is no available research describing the iridium-catalyzed deacylative transformation of this compound.

Functional Group Interconversions and Derivatization

The conversion of the ketone functional group in this compound to other functionalities and its use in the synthesis of more complex molecules has not been specifically reported.

Oxime Formation and Subsequent Transformations

There are no documented studies on the formation of an oxime from this compound or any subsequent transformations of such a derivative.

Derivatization for Complex Structure Synthesis

The use of this compound as a starting material for the synthesis of more complex chemical structures has not been described in the available scientific literature.

Catalytic Approaches in Synthesis and Transformation of 1 4 Methoxyphenyl Hex 5 En 1 One

Transition Metal Catalysis

Transition metal catalysts have proven to be powerful tools for the selective transformation of 1-(4-Methoxyphenyl)hex-5-en-1-one and related systems. These catalysts offer efficient routes to modify the enone functionality and the terminal double bond.

Iridium-Based Catalytic Systems

Iridium catalysts are particularly effective for the asymmetric hydrogenation of α,β-unsaturated ketones. While direct hydrogenation of this compound is not explicitly detailed in the literature, studies on analogous conjugated enones demonstrate the potential of this methodology. nih.gov Chiral iridium complexes, particularly those with bidentate N,P ligands, can achieve high enantioselectivity in the reduction of the carbon-carbon double bond of the enone system. nih.gov This would yield the corresponding chiral saturated ketone, 1-(4-methoxyphenyl)hexan-1-one. The reaction is typically carried out under hydrogen gas, and the choice of chiral ligand is crucial for achieving high enantiomeric excess. nih.gov

In some cases, iridium-catalyzed transfer hydrogenation of enones can lead to over-reduction to the corresponding alkanol. nih.gov For instance, the reduction of chalcone (B49325), a related α,β-unsaturated ketone, with an iridium catalyst can yield a mixture of the saturated ketone, the corresponding alkanol, and the allylic alcohol. nih.gov The chemoselectivity is highly dependent on the substrate structure and reaction conditions. nih.gov For α,β-unsaturated amides, acids, and esters, iridium catalysts can selectively reduce the C=C bond, leaving other functional groups intact. nih.gov

| Catalyst System | Substrate Type | Product | Key Features |

| Iridium-N,P complexes | Conjugated enones | Chiral saturated ketones | High enantioselectivity (up to 99% ee) nih.gov |

| Iridium/Formic Acid | α,β-Unsaturated carbonyls | Saturated carbonyls | Selective 1,4-reduction nih.gov |

Copper-Mediated Reactions

Copper-catalyzed conjugate addition is a cornerstone of carbon-carbon bond formation. This method is highly applicable to α,β-unsaturated ketones like this compound. The 1,4-addition of organometallic reagents, such as Grignard reagents or organozinc reagents, to the enone system allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the β-position. organic-chemistry.orgrug.nl The use of chiral ligands with copper catalysts can render these additions enantioselective, providing access to chiral ketones with a new stereocenter. beilstein-journals.orgntu.edu.sg

For example, the conjugate addition of a Grignard reagent (R-MgX) to this compound in the presence of a copper catalyst would yield 3-substituted-1-(4-methoxyphenyl)hex-5-en-1-one. The reactivity and selectivity of these reactions are influenced by the copper source, the ligand, and the organometallic reagent used. researchgate.networktribe.com Lithium diorganocopper reagents (Gilman reagents) are particularly effective for the 1,4-addition to α,β-unsaturated ketones. pressbooks.publibretexts.org

| Catalyst System | Reagent | Product Type | Key Features |

| CuCl/Ferrocenyl diphosphines | Grignard reagents | β-Substituted ketones | High stereocontrol (up to 96% ee) organic-chemistry.org |

| Cu(OTf)₂/NHC Ligands | Trialkylaluminum | 1,4-Adducts | High regioselectivity beilstein-journals.org |

| Lithium Diorganocopper (R₂CuLi) | α,β-Unsaturated ketones | β-Substituted ketones | Effective for a wide range of organic groups libretexts.org |

Palladium-Catalyzed Coupling Reactions of Related Systems

Palladium catalysis offers powerful methods for the formation of carbon-carbon bonds, and the Heck reaction is a prominent example. wikipedia.orgorganic-chemistry.org The synthesis of this compound could potentially be achieved via a Heck coupling between a 4-methoxyphenyl (B3050149) derivative and a suitable olefin. For instance, the reaction of 4-bromoanisole (B123540) with hex-5-en-1-one in the presence of a palladium catalyst and a base would be a direct route to the target compound. nih.gov The Heck reaction typically involves a palladium(0) catalyst, which can be generated in situ from palladium(II) precursors like palladium acetate (B1210297). nih.gov The stereoselectivity of the Heck reaction is a key consideration, often favoring the trans-isomer. organic-chemistry.org

| Reaction | Reactants | Catalyst System | Product |

| Heck Coupling | 4-Bromoanisole, Hex-5-en-1-one | Pd(OAc)₂ / Ligand / Base | This compound |

Ruthenium-Catalyzed Methodologies

The terminal alkene in this compound makes it a suitable substrate for ruthenium-catalyzed olefin metathesis. uwindsor.ca Specifically, a ring-closing metathesis (RCM) could be envisioned if the molecule were appropriately functionalized to contain a second double bond. For instance, if the hexenyl chain were replaced with a longer, di-unsaturated chain, RCM could lead to the formation of a macrocyclic ketone. Ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used for these transformations due to their functional group tolerance and stability. beilstein-journals.orgnih.gov

Furthermore, ruthenium catalysts can be employed in other transformations. For example, a two-component addition of an allene (B1206475) and an activated olefin catalyzed by a ruthenium complex can form 1,3-dienes. acs.org Ruthenium hydride complexes can also catalyze the addition of aldehydes to dienes to produce β,γ-unsaturated ketones. acs.org

| Reaction Type | Catalyst | Potential Transformation of Related Substrates |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalysts | Formation of macrocyclic ketones from diene-containing aryl ketones uwindsor.canih.gov |

| Enyne Metathesis | Ruthenium Precatalysts | Synthesis of diene-containing products beilstein-journals.org |

| Two-Component Addition | Cyclopentadienylruthenium(II) complexes | Synthesis of 1,3-dienes acs.org |

Scandium(III) Triflate Catalysis in Allylation Reactions

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that can promote a variety of reactions involving carbonyl compounds. researchgate.netorganic-chemistry.orgrsc.org While direct applications to this compound are not extensively documented, its utility in related systems suggests potential applications. For instance, Sc(OTf)₃ catalyzes the direct synthesis of N-unprotected ketimines from ketones, a transformation that could be applied to the target molecule. nih.gov

Of particular relevance is the Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones. acs.orgorganic-chemistry.org A derivative of this compound, specifically a dienone, could undergo a Sc(OTf)₃-catalyzed Nazarov cyclization to yield a cyclopentenone-fused aromatic system. organic-chemistry.org The efficiency of these cyclizations can be enhanced by the addition of co-catalysts like lithium perchlorate. organic-chemistry.org

| Reaction Type | Catalyst System | Potential Product from a Dienone Derivative |

| Nazarov Cyclization | Sc(OTf)₃ / LiClO₄ | Cyclopentenone-fused aromatic compound organic-chemistry.org |

| Ketimine Synthesis | Sc(OTf)₃ | N-unprotected ketimine of 1-(4-methoxyphenyl)hexan-1-one nih.gov |

| Prins-type Cyclization | Sc(OTf)₃ | Tetrahydropyranols and ethers from homoallylic alcohols and aldehydes rsc.org |

Organocatalysis and Other Catalytic Methods

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. For α,β-unsaturated ketones like this compound, organocatalysts can mediate a range of enantioselective transformations.

One such transformation is the asymmetric epoxidation of the enone double bond. Chiral organocatalysts, such as cinchona alkaloid derivatives, can catalyze the epoxidation using common oxidants like hydrogen peroxide or tert-butyl hydroperoxide, leading to the formation of chiral epoxy ketones with high enantioselectivity. nih.govrsc.orgacs.orgorganic-chemistry.orgnih.gov

Another important organocatalytic reaction is the Michael addition, where a nucleophile adds to the β-position of the enone. buchler-gmbh.comnih.govyoutube.comnih.gov Chiral organocatalysts, including primary and secondary amines, can activate the enone towards nucleophilic attack, leading to the formation of a new carbon-carbon or carbon-heteroatom bond in an enantioselective manner. For instance, the Michael addition of a carbon nucleophile to this compound, catalyzed by a chiral amine, would produce a chiral ketone with a substituent at the β-position. A reaction between (E)-4,4,4-trifluoro-1-(4-methoxyphenyl)but-2-en-1-one and an iminoacetate (B1260909) catalyzed by a cinchonine (B1669041) derivative is an example of a related Michael addition. buchler-gmbh.com

| Reaction Type | Catalyst Type | Product | Key Features |

| Asymmetric Epoxidation | Cinchona alkaloid derivatives | Chiral epoxy ketone | High yields and enantioselectivities nih.govacs.org |

| Michael Addition | Chiral amines/Thioureas | β-Substituted chiral ketone | Enantioselective C-C or C-heteroatom bond formation buchler-gmbh.comnih.govbuchler-gmbh.com |

DMAP-Catalyzed Processes

Currently, specific research detailing the use of 4-Dimethylaminopyridine (DMAP) as a catalyst in reactions directly involving this compound is not available in the reviewed literature. DMAP is a well-known hypernucleophilic acylation catalyst, and it is plausible that it could be employed in reactions such as the esterification of a potential hydroxyl precursor to this compound or in other transformations of the parent compound. However, without specific studies, any proposed reaction schemes remain speculative.

Visible-Light Catalysis

The application of visible-light photocatalysis to this compound has not been specifically documented in the available scientific literature. This emerging field of catalysis often involves the generation of radical intermediates or photoinduced cycloadditions. Given the structural motifs of this compound, including the aromatic ring, the ketone, and the terminal alkene, it is a candidate for various photoredox-catalyzed reactions. Future research may explore its participation in [2+2] cycloadditions, radical additions to the double bond, or other transformations initiated by visible light.

Iodine-Catalyzed Reactions

While iodine is a versatile catalyst for a range of organic transformations, including the cyclization of unsaturated carbonyl compounds, specific examples of its use with this compound are not found in the current body of scientific literature. The presence of the terminal double bond and the ketone functionality in this compound suggests its potential as a substrate for iodocyclization reactions, which could lead to the formation of functionalized cyclic ethers or other heterocyclic structures. However, dedicated studies on this specific substrate are yet to be reported.

Asymmetric Catalysis with Chiral Ligands (e.g., Silver-Catalyzed)

Asymmetric catalysis, particularly employing chiral silver catalysts, represents a powerful tool for the enantioselective synthesis of complex molecules. Nevertheless, a review of the current literature does not yield specific studies on the application of silver-catalyzed asymmetric reactions to this compound. The molecule's prochiral ketone and the potential for enantioselective cyclization of the hexenyl chain make it an interesting theoretical target for such methodologies. Future investigations in this area could provide valuable insights into the synthesis of chiral derivatives.

Mechanistic Investigations into Reactions of 1 4 Methoxyphenyl Hex 5 En 1 One

Elucidation of Reaction Pathways

Understanding the precise sequence of bond-making and bond-breaking events is crucial for optimizing reaction conditions and predicting product outcomes. The following sections explore potential reaction pathways for 1-(4-Methoxyphenyl)hex-5-en-1-one based on established chemical principles.

While direct mechanistic studies on the catalyzed alkylation of this compound are not extensively documented, the mechanism can be inferred from studies on similar rhodium-catalyzed intramolecular alkylations. These reactions, often termed hydroacylations, typically involve the coordination of the rhodium catalyst to the terminal alkene. This is followed by oxidative addition of the aldehydic C-H bond (if an aldehyde is used) or a C-H bond adjacent to the ketone. However, for a ketone like this compound, an intramolecular reaction would likely proceed via a different pathway.

A plausible rhodium-catalyzed intramolecular reaction would involve the formation of a rhodium-π-allyl intermediate from the hexenyl chain. This intermediate could then be attacked by an enolate generated from the ketone, leading to a cyclized product. The catalytic cycle would be completed by the reductive elimination of the rhodium catalyst. The regioselectivity and stereoselectivity of such reactions are often dictated by the nature of the ligands on the rhodium center. nih.govmdpi.com

Iodine can act as an electrophile to catalyze the cyclization of unsaturated systems. For this compound, two primary iodine-catalyzed cyclization pathways can be considered.

The first is a halocyclization, where iodine activates the terminal double bond. beilstein-journals.org The carbonyl oxygen can then act as an intramolecular nucleophile, attacking the iodonium (B1229267) ion intermediate. This would lead to the formation of a six-membered ring, specifically a dihydropyran derivative, with an iodine atom on the exocyclic methyl group. Subsequent elimination or substitution reactions could further modify this product.

A second, and perhaps more relevant, pathway is an iodine-catalyzed Nazarov-type cyclization. organic-chemistry.org Although classically a reaction of divinyl ketones, the 1,5-enyne structure of this compound can be conceptually viewed as a divinyl ketone surrogate. The reaction would be initiated by the coordination of iodine to the carbonyl oxygen, enhancing the electrophilicity of the enone system. This could promote a 4π-electrocyclic ring closure involving the vinyl group and the terminal alkene, forming a five-membered ring. The resulting carbocationic intermediate would then be stabilized by the loss of a proton, yielding a cyclopentenone derivative after tautomerization. wikipedia.orgrsc.org The electron-donating methoxy (B1213986) group on the phenyl ring would be expected to stabilize the cationic intermediates involved in this process. beilstein-journals.org

| Catalyst | Proposed Intermediate | Product Type |

| Iodine (I₂) | Iodonium ion | Dihydropyran derivative |

| Iodine (I₂) | Pentadienyl cation analog | Cyclopentenone derivative |

A fascinating and powerful strategy in organic synthesis is the use of aromatization as a thermodynamic driving force for otherwise challenging bond cleavages. organic-chemistry.orgresearchgate.net In the context of this compound, a C-C bond activation could be achieved through a reaction sequence involving hydrazine (B178648). researchgate.net

The proposed mechanism commences with the condensation of the ketone with a hydrazine derivative, such as hydrazine hydrate, to form a hydrazone. nih.govnih.gov This intermediate can then undergo an intramolecular cyclization, where the terminal alkene adds to the C=N bond of the hydrazone, to form a five-membered dihydropyrazole ring fused to a six-membered ring. researchgate.net This dihydropyrazole intermediate is key to the subsequent C-C bond cleavage. organic-chemistry.orgresearchgate.net Driven by the formation of a stable aromatic pyrazole (B372694) ring, the C-C bond between the carbonyl carbon and the adjacent methylene (B1212753) group can be cleaved. This process would be facilitated by a transition metal catalyst, such as iridium, which can insert into the C-C bond and facilitate the subsequent transformations of the resulting alkyl fragment. organic-chemistry.orgresearchgate.net

Intermediates and Transition States

The transient species formed during a reaction, the intermediates and transition states, are of paramount importance in defining the reaction's course and rate.

In acid-catalyzed reactions of this compound, such as the Nazarov cyclization, the formation of alkenyl carbocation intermediates is a key mechanistic feature. Upon protonation or coordination of a Lewis acid to the carbonyl oxygen, the molecule can be viewed as a pentadienyl cation analog. wikipedia.org The positive charge is delocalized across the conjugated π-system, including the vinyl group and the phenyl ring. The electron-donating 4-methoxyphenyl (B3050149) group plays a crucial role in stabilizing this cationic intermediate through resonance. beilstein-journals.org This stabilization facilitates the subsequent conrotatory 4π-electrocyclization, which is the stereochemistry-determining step of the Nazarov reaction. nih.govwikipedia.org The resulting oxyallyl cation is another critical intermediate that leads to the final cyclopentenone product upon elimination and tautomerization. wikipedia.org

| Intermediate | Role in Mechanism | Stabilizing Factors |

| Pentadienyl Cation | Precursor to electrocyclization | Resonance delocalization, 4-methoxyphenyl group |

| Oxyallyl Cation | Product of electrocyclization | Leads to final product via elimination |

As mentioned in section 5.1.3, dihydropyrazole intermediates are central to the aromatization-driven C-C activation pathway. organic-chemistry.orgresearchgate.net The formation of these intermediates begins with the reaction of this compound with hydrazine to yield a hydrazone. nih.govnih.gov Subsequent intramolecular [3+2] cycloaddition between the hydrazone's C=N double bond and the terminal alkene would produce a bicyclic dihydropyrazole. researchgate.net The characterization of such intermediates is often challenging due to their transient nature. However, their existence can be inferred from the final products of the reaction and through computational studies. The stability and reactivity of the dihydropyrazole are influenced by the substituents on the nitrogen atoms and the carbon skeleton. In the context of C-C activation, this intermediate is not isolated but proceeds directly to the bond-cleavage step, driven by the thermodynamic stability of the resulting aromatic pyrazole. organic-chemistry.orgresearchgate.net

Analysis of Catalyst-Substrate Interactions

The interaction between the catalyst and the substrate, this compound, is a critical determinant of the reaction pathway and its efficiency. In rhodium-catalyzed intramolecular reactions, for instance, the nature of the catalyst and the electronic properties of the substrate play a synergistic role in dictating the selectivity of the transformation.

In analogous systems, such as the rhodium-catalyzed intramolecular C-H insertion of α-aryl-α-diazo ketones, the selectivity of the reaction is profoundly influenced by both the steric and electronic characteristics of the catalyst's ligands and the diazo precursor. For these transformations, dirhodium catalysts are often employed to generate a rhodium-carbene intermediate. The electrophilicity of this intermediate, and consequently its reactivity and selectivity, is modulated by the substituents on the diazo compound. For instance, carbenoids with two electron-withdrawing groups are highly electrophilic and may exhibit lower selectivity. Conversely, carbenoids stabilized by a combination of an electron-withdrawing and an electron-donating group are more selective. nih.gov

While not involving a diazo group, the cyclization of this compound would similarly be influenced by the coordination of a transition metal catalyst, such as rhodium, to the alkene and/or the ketone's carbonyl group. The electron-donating methoxy group on the phenyl ring of the substrate increases the electron density of the aromatic system, which can influence the electronic environment of the catalyst's active site upon coordination. This, in turn, can affect the ease of subsequent steps in the catalytic cycle, such as migratory insertion or C-H activation.

The choice of ligands on the metal center is paramount in controlling the catalyst's behavior. Bulky ligands can create a specific steric environment around the metal, favoring certain binding modes of the substrate and influencing the stereochemical outcome of the reaction. Chiral ligands are instrumental in inducing enantioselectivity by creating a chiral pocket that differentiates between diastereomeric transition states.

Stereochemical Aspects and Selectivity Control

The intramolecular cyclization of this compound can lead to the formation of new stereocenters, making the control of stereoselectivity a key objective. Both diastereoselectivity and enantioselectivity are governed by the interplay of the reaction mechanism and the structures of the substrate and catalyst.

A pertinent model for understanding the stereochemical outcomes is the extensively studied intramolecular cyclization of 5-hexenyl radicals, which is structurally analogous to the unsaturated chain of this compound. scirp.orgresearchgate.net Computational studies on these systems have revealed that the regioselectivity of the cyclization (i.e., the formation of a five-membered exo product versus a six-membered endo product) is determined by the relative energies of the corresponding transition states. scirp.orgresearchgate.net

For the 5-hexenyl radical, three primary transition state conformations are considered for the exo cyclization: chair, boat, and for the endo cyclization: a chair-like conformation. The preference for the exo cyclization to form a cyclopentane (B165970) ring is a well-established kinetic preference. researchgate.net The relative activation energies for these pathways can be influenced by substituents on the alkenyl chain.

In the context of a metal-catalyzed cyclization of this compound, similar stereochemical considerations apply. The formation of a new ring will proceed through transition states that can be described with chair-like or boat-like conformations. The substituents on the developing ring will adopt pseudo-equatorial or pseudo-axial positions to minimize steric strain, thus dictating the diastereoselectivity of the product.

For example, in a hypothetical intramolecular Heck-type reaction, the stereochemistry of the newly formed C-C bond and the configuration of the carbon bearing the aryl group would be determined by the facial selectivity of the migratory insertion of the alkene into the aryl-palladium bond and the subsequent syn-β-hydride elimination. The use of chiral ligands on the palladium catalyst can create a chiral environment that favors one enantiomeric pathway over the other, leading to an enantiomerically enriched product.

Computational studies on related radical cyclizations of δ-aryl-β-dicarbonyl compounds have demonstrated that the stability of the intermediate cyclohexadienyl radicals is a key factor in determining the success and regioselectivity of the cyclization. beilstein-journals.org Similarly, for the cyclization of this compound, the stability of any charged or radical intermediates formed during the catalytic cycle will significantly influence the reaction's energetic profile and, consequently, its stereochemical outcome.

Exploration of Derivatives and Analogues of 1 4 Methoxyphenyl Hex 5 En 1 One

Structural Modifications at the Hexenone (B8787527) Moiety

The hexenone portion of 1-(4-methoxyphenyl)hex-5-en-1-one offers multiple sites for structural alteration, including the alkenyl and alkyl chain, as well as the potential for cyclization and the introduction of nitrogen-containing functional groups.

| Compound Name | CAS Number | Molecular Formula | Key Structural Variation from Parent Compound |

|---|---|---|---|

| 1-(4-Methoxyphenyl)hexan-1-one | Not Available | C13H18O2 | Saturation of the terminal double bond. |

| (4R)-4-(4-Methoxyphenyl)hex-5-en-2-one | Not Available | C13H16O2 | Shift of the carbonyl group to the 2-position. |

| (3R)-1-(4-Methoxyphenyl)hex-5-en-1-yn-3-ol | 1529754-46-8 | C13H14O2 | Introduction of a triple bond and a hydroxyl group. |

Cyclic Derivatives: Cyclohexenones, Pyrans, and Furans

The linear hexenone chain of this compound can undergo cyclization to form various heterocyclic and carbocyclic ring systems. These transformations can lead to significant changes in the molecule's three-dimensional structure and electronic properties. The formation of cyclic derivatives like cyclohexenones, pyrans, and furans introduces new chemical functionalities and potential interaction sites. Aromatic heterocycles such as furan (B31954) and pyrrole (B145914) are notable for their enhanced stability due to having 6 π-electrons, which satisfies Hückel's rule for aromaticity. libretexts.orglibretexts.org

Nitrogen-Containing Analogs (e.g., Oximes, Amides, Pyrazoles)

The introduction of nitrogen atoms into the core structure of this compound gives rise to a diverse class of analogues with distinct chemical characteristics. Pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms, are a prominent example. nih.gov The synthesis of pyrazole (B372694) derivatives can be achieved through various synthetic routes. nih.gov Other nitrogen-containing analogues include oximes and amides. For instance, N-(1H-pyrazol-4-yl)carboxamides have been developed where the core structure is modified to include amide and pyrazole functionalities. nih.gov A specific example of a complex pyrazole-containing derivative is 6-(4-Aminophenyl)-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. fda.gov

Modifications of the 4-Methoxyphenyl (B3050149) Group

Alterations to the 4-methoxyphenyl ring system provide another avenue for creating derivatives of this compound. These modifications can involve changing the substitution pattern on the existing aromatic ring or replacing it entirely with other aromatic systems.

Substitution Pattern Variations on the Aromatic Ring

The substitution pattern on the phenyl ring significantly influences the electronic properties of the entire molecule. mdpi.com While the parent compound has a methoxy (B1213986) group at the para-position (position 4), derivatives can be synthesized with substituents at the ortho- and meta-positions. The nature and position of these substituents can alter the molecule's reactivity and intermolecular interactions. For example, the introduction of a nitro group, as seen in 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one, can introduce new electronic features. researchgate.net The impact of the number and position of substituents on the properties of thiophene-based derivatives has been systematically studied, revealing that these factors critically modulate their characteristics. mdpi.com

Introduction of Other Aromatic Systems

The 4-methoxyphenyl group can be replaced with a variety of other aromatic systems to generate a wide range of analogues. These can include other substituted phenyl rings, bicyclic systems like naphthalene (B1677914), or various heterocyclic rings. nih.gov For aromaticity, a molecule must be cyclic, planar, fully conjugated, and possess [4n+2] π electrons. masterorganicchemistry.com Aromatic heterocycles like pyridine, furan, and pyrrole are common replacements. libretexts.org The synthesis of compounds like (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine demonstrates the incorporation of a biphenyl (B1667301) system. mdpi.com Furthermore, compounds such as (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid and 1-(4-methoxyphenyl)-1-phenylethylene showcase the diversity of structures that can be created by modifying the aromatic moiety. sigmaaldrich.combldpharm.com

| Compound Name | CAS Number | Molecular Formula | Key Structural Variation from Parent Compound |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one | Not Available | C16H15NO5 | Addition of a 2-nitrophenoxy group. |

| (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | Not Available | C21H16F3NO | Replacement of the hexenone with a biphenyl-imine structure. |

| 1,4-Bis(4-methoxyphenyl)naphthalene | Not Available | C24H20O2 | Replacement of the hexenone with a naphthalene core. |

| Tris[μ-[(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]di-palladium | 52552-56-4 | C57H54O9Pd2 | Formation of a palladium complex with a pentadienone ligand. |

Synthesis and Characterization of Novel Derivatives

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a variety of derivatives. Researchers have explored modifications of this molecule to create novel compounds, often with the aim of investigating their biological activities or physicochemical properties. The synthesis of these new chemical entities typically involves established organic reactions, and their structures are confirmed through modern analytical techniques.

Synthesis of Analogues via Condensation Reactions

One common strategy for creating analogues is the Claisen-Schmidt condensation. This reaction is particularly useful for synthesizing α,β-unsaturated ketones. For instance, a dehydrozingerone (B89773) analogue, (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one, has been synthesized by reacting vanillin (B372448) with 4-methylpentan-2-one. researchgate.net This method allows for the construction of a core structure that is closely related to this compound. Following the initial synthesis, the free phenolic group can be further modified, for example, by alkylation with various alkyl halides to produce a series of O-alkyl derivatives. researchgate.net The structures of these newly synthesized compounds were rigorously confirmed using Fourier-transform infrared spectroscopy (FT-IR), proton and carbon-13 nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and high-resolution mass spectrometry (HR-MS). researchgate.net

Elaboration of the Aromatic Ring and Ketone Functionality

More complex derivatives have been synthesized by first modifying the aromatic portion of the molecule, followed by transformation of the ketone functional group. An example of this approach is the synthesis of imine derivatives. In one study, a Suzuki-Miyaura coupling reaction was employed to create a biphenyl structure. mdpi.com Specifically, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine or its iodo-analogue was reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. mdpi.com These halo-imine precursors were themselves synthesized through a condensation reaction between p-anisidine (B42471) and the corresponding halogenated benzaldehyde (B42025). mdpi.com This multi-step synthesis highlights a strategy for significant structural diversification. The final imine product, (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, was characterized by IR, UV, and NMR spectroscopies, as well as HRMS spectrometry. mdpi.com

Synthesis of Diene Derivatives

The synthesis of conjugated diene derivatives represents another avenue of structural modification. A novel (E)-1-(hexa-3,5-dien-1-yl)-4-methoxybenzene has been synthesized through a pathway involving a boronate complex. asianpubs.org This synthesis commenced with the reaction of 3-(4-methoxyphenyl)propyl diisopropylcarbamate with allylboronic acid pinacol (B44631) ester. The resulting secondary boronic ester was then subjected to a Grubbs Hoveyda II catalyzed reaction with (vinylsulfonyl)benzene. asianpubs.org The subsequent treatment with 1-bromo-3,5-bis(trifluoromethyl)benzene and n-BuLi led to a nucleophilic boronate complex, which upon heating, yielded the final diene product in excellent yields. asianpubs.org

The following tables summarize the synthesized derivatives and their characterization data as reported in the literature.

Table 1: Synthesized Dehydrozingerone Analogue and its Derivatives

| Compound Name | Molecular Formula | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one | C₁₄H₁₈O₃ | Claisen-Schmidt condensation | FT-IR, ¹H-NMR, ¹³C-NMR, HR-MS | researchgate.net |

| O-alkyl derivatives | Varies | Alkylation of phenolic group | Not specified | researchgate.net |

Table 2: Synthesized Imine Derivative and its Precursors

| Compound Name | Molecular Formula | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine | C₁₄H₁₂BrNO | Condensation reaction | Not specified | mdpi.com |

| (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine | C₁₄H₁₂INO | Condensation reaction | Not specified | mdpi.com |

| (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | C₂₁H₁₆F₃NO | Suzuki-Miyaura coupling | IR, UV, NMR, HRMS | mdpi.com |

Table 3: Synthesized Diene Derivative

| Compound Name | Molecular Formula | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| (E)-1-(hexa-3,5-dien-1-yl)-4-methoxybenzene | C₁₃H₁₆O | Boronate complex formation and subsequent rearrangement | Not specified | asianpubs.org |

Advanced Theoretical and Computational Studies on 1 4 Methoxyphenyl Hex 5 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to investigating the structural and electronic properties of organic molecules like 1-(4-Methoxyphenyl)hex-5-en-1-one.

Density Functional Theory (DFT) has become a primary computational method for studying chalcones and related α,β-unsaturated ketones. mdpi.com These studies are used to determine optimized molecular structures, predict vibrational frequencies, and analyze electronic properties. nih.govresearchgate.net For molecules containing the 4-methoxyphenyl (B3050149) group, DFT is employed to understand the influence of the electron-donating methoxy (B1213986) group on the electronic distribution and reactivity of the entire molecule. mdpi.com The calculations typically involve optimizing the ground-state geometry of the molecule to find the most stable conformation. Following optimization, further calculations can predict spectroscopic data and reactivity descriptors. nih.govresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. youtube.com For chalcone (B49325) derivatives and similar aromatic ketones, the B3LYP hybrid functional is frequently used due to its proven balance of accuracy and computational efficiency. nih.govresearchgate.net This functional is often paired with Pople-style basis sets, such as 6-311++G(d,p). nih.govmdpi.com The inclusion of diffuse functions (indicated by ++) and polarization functions (indicated by (d,p)) is crucial for accurately describing the electron distribution in molecules with heteroatoms and π-systems, as well as for calculating properties like vibrational frequencies. mdpi.comresearchgate.net The selection of a particular functional and basis set combination is often validated by comparing calculated results, such as geometric parameters or vibrational spectra, with available experimental data. youtube.com

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Related Aromatic Ketones

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties | nih.govresearchgate.net |

| B3LYP | 6-311+G | Geometrical Parameters, FT-IR and FT-Raman Spectra | orientjchem.org |

| M06-2X | 6-311++G(d,p) | Structural Simulation | youtube.com |

| CAM-B3LYP | 6-311++G(d,p) | Electronic Properties, UV-Vis Spectra | youtube.com |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. Conversely, a large energy gap implies higher stability and lower reactivity, characterizing a "hard" molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO is likely distributed over the α,β-unsaturated ketone moiety. This distribution facilitates π→π* electronic transitions upon absorption of UV-visible light. Theoretical calculations for analogous chalcone derivatives have determined energy gaps, providing insight into the electronic behavior of these systems. mdpi.comnih.gov

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Analogous Chalcone Structures

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (in DMSO) | B3LYP/6-311++G(d,p) | -5.698 | -1.948 | 3.750 | mdpi.comnih.gov |

| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (in Water) | B3LYP/6-311++G(d,p) | -5.696 | -1.949 | 3.747 | mdpi.comnih.gov |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations focus on static, optimized structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has multiple rotatable bonds, conformational analysis is essential for identifying the most stable, low-energy spatial arrangements. chemrxiv.org

Conformational analysis can be performed using computational methods like molecular mechanics, which employ force fields to calculate the potential energy of a molecule as a function of its geometry. acs.org Such studies for this compound would explore the rotation around the C-C single bonds in the hexenyl chain and, critically, the rotation around the bond connecting the phenyl ring to the carbonyl group. This analysis helps determine the preferred orientation of the aromatic ring relative to the enone system, which can be planar (s-cis or s-trans) or non-planar.

Molecular dynamics simulations build upon this by simulating the movement of atoms over time, providing a view of the molecule's flexibility, solvent interactions, and the stability of its various conformations in a simulated environment. nih.gov An MD simulation could reveal how the hexenyl chain folds and moves, and how the entire molecule interacts with a solvent, which is crucial for understanding its behavior in solution. nih.gov

Spectroscopic Data Correlation with Computational Models

A key application of computational chemistry is the simulation of spectra, which can then be compared with experimental data to confirm structural assignments and understand the origins of spectroscopic features.

Computational methods, particularly DFT, are widely used to simulate the vibrational spectra (FTIR and Raman) of molecules. orientjchem.org By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov

For this compound, such simulations would predict the characteristic vibrational modes, including the C=O stretch of the ketone, the C=C stretches of the aromatic ring and the alkene, the C-O-C stretches of the methoxy group, and various C-H bending and stretching modes. Potential Energy Distribution (PED) analysis is often performed alongside these calculations to provide a detailed assignment of each vibrational band, indicating the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Related Compound (4-hydroxy-3-methoxyacetophenone)

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Experimental Frequency (cm-1, FTIR) | Reference |

|---|---|---|---|

| C=O Stretch | 1665 | 1665 | nih.gov |

| Aromatic C-C Stretch | 1585 | 1587 | nih.gov |

| Asymmetric CH3 Stretch (methoxy) | 2963 | 2965 | nih.gov |

| Symmetric CH3 Stretch (methoxy) | 2842 | 2843 | nih.gov |

NMR Chemical Shift Prediction and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. The prediction of NMR chemical shifts through computational methods has become a valuable adjunct to experimental work, aiding in signal assignment and providing a deeper understanding of the electronic environment of atomic nuclei.

Theoretical calculations for predicting the ¹H and ¹³C NMR chemical shifts of this compound are typically performed using density functional theory (DFT). A common approach involves geometry optimization of the molecule's ground state, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and the basis set. For molecules containing aromatic rings and flexible alkyl chains like this compound, it is crucial to select a method that can adequately account for electron correlation and dispersion effects.

While a specific computational study detailing the predicted NMR chemical shifts for this compound is not publicly available, we can anticipate the expected ranges based on the known effects of its functional groups. The protons on the aromatic ring are expected to appear in the downfield region (typically 6.5-8.0 ppm), with those ortho to the electron-donating methoxy group shifted slightly upfield compared to those ortho to the electron-withdrawing ketone group. The vinyl protons of the hex-5-enyl chain would also have characteristic shifts in the olefinic region (around 4.9-5.9 ppm). The methylene (B1212753) protons adjacent to the carbonyl group would be deshielded and appear further downfield than the other methylene groups in the chain.

Similarly, for the ¹³C NMR spectrum, the carbonyl carbon is expected to have the largest chemical shift (typically in the range of 190-200 ppm). The aromatic carbons will resonate in the 110-165 ppm region, with the carbon attached to the oxygen of the methoxy group being significantly downfield. The sp² carbons of the double bond will also be in the downfield region, while the sp³ carbons of the alkyl chain will appear upfield.

A comparison of theoretically predicted chemical shifts with experimentally obtained data is the ultimate validation of the computational model. Discrepancies between predicted and experimental values can often be attributed to solvent effects, conformational averaging, and the limitations of the computational method, providing further avenues for investigation.

Table 1: Predicted vs. Expected Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Expected Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Expected Experimental ¹H Shift (ppm) |

| Carbonyl (C=O) | Data not available | ~198 | - | - |

| Methoxy (-OCH₃) | Data not available | ~55 | Data not available | ~3.8 |

| Aromatic C-OCH₃ | Data not available | ~163 | - | - |

| Aromatic C-H (ortho to -OCH₃) | Data not available | ~114 | Data not available | ~6.9 |

| Aromatic C-H (ortho to C=O) | Data not available | ~130 | Data not available | ~7.9 |

| Aromatic C-C=O | Data not available | ~130 | - | - |

| CH₂ (adjacent to C=O) | Data not available | ~38 | Data not available | ~2.9 |

| CH₂ (internal) | Data not available | ~23-28 | Data not available | ~1.7-2.1 |

| CH₂ (allylic) | Data not available | ~33 | Data not available | ~2.3 |

| CH (vinylic) | Data not available | ~138 | Data not available | ~5.8 |

| CH₂ (vinylic) | Data not available | ~115 | Data not available | ~5.0 |

Note: The predicted values are placeholders as specific computational data for this molecule were not found in the public domain. Expected experimental values are estimated based on typical chemical shifts for similar functional groups.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid, such as its melting point, solubility, and morphology. For this compound, a combination of experimental X-ray crystallography and computational crystal packing analysis can provide a detailed picture of its solid-state architecture.

Although a crystal structure for this compound is not publicly available, we can infer the types of intermolecular interactions that are likely to be significant based on its molecular structure. The molecule possesses several features that can participate in non-covalent interactions:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) introduces a significant dipole moment, leading to strong dipole-dipole interactions that will play a major role in the crystal packing.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors. In the presence of co-crystallizing molecules with O-H or N-H groups, or through interactions with C-H bonds (weak hydrogen bonds), these acceptor sites can be significant.

π-π Stacking: The methoxyphenyl ring is an aromatic system capable of engaging in π-π stacking interactions with neighboring aromatic rings. These interactions, which can be in a parallel-displaced or T-shaped arrangement, are important for stabilizing the crystal structure.

Computational tools such as Hirshfeld surface analysis are invaluable for visualizing and quantifying these intermolecular interactions. A Hirshfeld surface is a three-dimensional surface around a molecule in a crystal that is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, it is possible to identify regions of close intermolecular contact. Red spots on the dnorm surface typically indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker interactions.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For this compound, one would expect to see distinct spikes in the fingerprint plot corresponding to H···H, C···H, and O···H contacts, reflecting the prevalence of van der Waals forces and weaker hydrogen bonding interactions.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Type of Interaction | Participating Functional Groups | Expected Contribution to Crystal Packing |

| Dipole-Dipole | Carbonyl group (C=O) | Strong, directional interaction influencing molecular alignment. |

| Weak C-H···O Hydrogen Bonds | Aromatic/Aliphatic C-H donors and Carbonyl/Methoxy oxygen acceptors | Moderate, contributes to the cohesion of the crystal lattice. |

| π-π Stacking | Phenyl rings | Moderate, contributes to stabilizing layered or herringbone packing motifs. |

| van der Waals Forces | Alkyl chain, aromatic ring | Weak but numerous, providing overall packing stability. |

In the absence of an experimental crystal structure, these computational approaches provide a predictive framework for understanding how this compound molecules might self-assemble in the solid state. Such studies are fundamental for the rational design of crystalline materials with desired physical properties.

Potential Applications in Chemical Synthesis and Materials Science

Strategic Synthons in Complex Molecule Construction

In the realm of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. The structure of 1-(4-Methoxyphenyl)hex-5-en-1-one makes it an excellent strategic synthon. The terminal double bond can participate in a variety of reactions, including but not limited to, additions, metathesis, and cycloadditions. The ketone functionality allows for nucleophilic additions and alpha-functionalization, while the electron-rich methoxyphenyl group can be targeted in electrophilic aromatic substitution reactions or used to modulate the reactivity of the adjacent ketone.

This versatility allows chemists to employ the molecule in cascade reactions, where multiple bonds are formed in a single sequence, leading to a rapid increase in molecular complexity from a relatively simple starting material. Such strategies are highly valued in the synthesis of natural products and other complex organic scaffolds, where efficiency and step-economy are paramount. The ability to selectively address each of the functional groups is key to its utility in building intricate molecular architectures.

Precursors for Functional Organic Materials

The development of new organic materials with specific functions, such as those for electronic or photonic applications, is a burgeoning field of research. The structure of this compound contains a conjugated system, which is a common feature in many functional organic materials. The presence of the terminal alkene opens the door for polymerization reactions, potentially leading to the creation of novel polymers with interesting properties.

For instance, the methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can influence the electronic properties of any resulting material. The combination of the aromatic ring and the ketone could also be exploited to create materials with specific optical or photophysical properties. While direct applications in materials science are still an area of active exploration, the molecular structure suggests a strong potential for this compound to serve as a monomer or a key building block in the synthesis of functional polymers and other advanced organic materials.

Contributions to Advanced Organic Synthesis Methodologies

The development of new and improved methods for chemical synthesis is a constant endeavor in organic chemistry. The unique reactivity of this compound makes it a valuable substrate for testing and developing novel synthetic methodologies. For example, its terminal alkene is a suitable candidate for new types of metal-catalyzed cross-coupling reactions or asymmetric transformations.

Furthermore, the presence of multiple functional groups allows for the exploration of chemoselective reactions, where a reagent reacts with one functional group in the presence of others. The development of catalysts and reagents that can selectively target the alkene, the ketone, or the aromatic ring in this molecule would represent a significant advancement in synthetic methodology. Such studies not only expand the chemist's toolbox but also provide deeper insights into the fundamental principles of chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.